molecular formula C12H10Cl2O2 B11857431 6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one CAS No. 1169847-93-1

6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one

Cat. No.: B11857431
CAS No.: 1169847-93-1
M. Wt: 257.11 g/mol
InChI Key: CBMHTMNEVVLUDZ-UHFFFAOYSA-N
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Description

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one is a chemical compound characterized by its unique spiro structure, which involves a chroman ring fused to a cyclobutan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one typically involves the reaction of a chroman derivative with a cyclobutanone derivative under specific conditions. The reaction often requires the presence of a catalyst and may involve steps such as chlorination and cyclization. Detailed synthetic routes and reaction conditions can vary, but they generally involve:

    Chlorination: Introduction of chlorine atoms at the 6 and 8 positions of the chroman ring.

    Cyclization: Formation of the spiro structure by reacting the chlorinated chroman with a cyclobutanone derivative.

Industrial Production Methods

Industrial production methods for 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:

    Batch Processing: Small-scale production using controlled reaction conditions.

    Continuous Flow Processing: Large-scale production with continuous input of reactants and output of products, allowing for more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-one can be compared with other similar compounds, such as:

    6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-amine: Similar structure but with an amine group instead of a ketone.

    6,8-Dichlorospiro[chroman-2,1’-cyclobutan]-4-alcohol: Similar structure but with a hydroxyl group instead of a ketone.

Properties

CAS No.

1169847-93-1

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

6,8-dichlorospiro[3H-chromene-2,1'-cyclobutane]-4-one

InChI

InChI=1S/C12H10Cl2O2/c13-7-4-8-10(15)6-12(2-1-3-12)16-11(8)9(14)5-7/h4-5H,1-3,6H2

InChI Key

CBMHTMNEVVLUDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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